N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide
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Overview
Description
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group, a bromo-fluorocyclopropyl moiety, and a phenoxyacetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the 2-bromo-2-fluorocyclopropyl intermediate. This intermediate can be synthesized through the reaction of dibromofluoromethane with a suitable cyclopropane precursor under controlled conditions . The next step involves the nucleophilic substitution of the bromo group with a benzylamine derivative to form the N-benzylated intermediate. Finally, the phenoxyacetamide group is introduced through an amide coupling reaction using phenoxyacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromo and fluoro groups in the cyclopropyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(2-chlorocyclopropyl)-2-phenoxyacetamide
- N-Benzyl-N-(2-fluorocyclopropyl)-2-phenoxyacetamide
- N-Benzyl-N-(2-bromocyclopropyl)-2-phenoxyacetamide
Uniqueness
N-Benzyl-N-(2-bromo-2-fluorocyclopropyl)-2-phenoxyacetamide is unique due to the presence of both bromo and fluoro substituents on the cyclopropyl ring. This dual substitution enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-benzyl-N-(2-bromo-2-fluorocyclopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-18(20)11-16(18)21(12-14-7-3-1-4-8-14)17(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFIVBQZEQCULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)Br)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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